molecular formula C14H11FO2 B8678054 2-(Benzyloxy)-6-fluorobenzaldehyde

2-(Benzyloxy)-6-fluorobenzaldehyde

Cat. No.: B8678054
M. Wt: 230.23 g/mol
InChI Key: ZKZOCCAZPBVUPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-6-fluorobenzaldehyde is a fluorinated aromatic aldehyde featuring a benzyloxy substituent at the 2-position and a fluorine atom at the 6-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of kinase inhibitors and pharmaceutical precursors. Its synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions, as exemplified by the reaction of 2,6-difluorobenzaldehyde with 3-(benzyloxy)phenol under basic conditions, yielding the product in high purity (93%) . Key spectral data include distinctive ¹H NMR signals (e.g., δ7.10 ppm for aromatic protons) and a molecular ion peak at m/z 167.1 (MH⁺) in ESI-MS .

Properties

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

IUPAC Name

2-fluoro-6-phenylmethoxybenzaldehyde

InChI

InChI=1S/C14H11FO2/c15-13-7-4-8-14(12(13)9-16)17-10-11-5-2-1-3-6-11/h1-9H,10H2

InChI Key

ZKZOCCAZPBVUPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)C=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Applications
This compound 2-OBn, 6-F C₁₄H₁₁FO₂ 242.24 N/A N/A Kinase inhibitor intermediates
2-(Benzyloxy)-6-bromobenzaldehyde 2-OBn, 6-Br C₁₄H₁₁BrO₂ 291.14 N/A N/A Pharmaceutical intermediates
6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde 2-F, 3-CH₃, 6-OBn C₁₅H₁₃FO₂ 244.26 1.184 364.9 Synthetic intermediates
2-Chloro-6-fluorobenzaldehyde 2-Cl, 6-F C₇H₃ClFO 158.55 N/A N/A Precursor to antibiotics (e.g., flucloxacillin)
2-Chloro-6-fluorobenzaldoxime 2-Cl, 6-F, oxime C₇H₅ClFNO 173.57 N/A N/A Chelation agents, coordination chemistry

Key Observations:

Substituent Effects on Molecular Weight :

  • Bromine substitution (e.g., 2-(Benzyloxy)-6-bromobenzaldehyde) increases molecular weight significantly (291.14 g/mol) compared to fluorine analogs (242.24 g/mol for the target compound) .
  • Methyl groups (e.g., 6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde) marginally elevate molecular weight (244.26 g/mol) and density (1.184 g/cm³) due to added steric bulk .

Electronic and Steric Influences: The electron-withdrawing fluorine atom in this compound enhances the aldehyde's electrophilicity, facilitating nucleophilic additions (e.g., oxime formation). In contrast, bromine (in the bromo analog) may reduce reactivity due to weaker electronegativity .

Thermal Stability: The methyl-substituted analog exhibits a high predicted boiling point (364.9°C), likely due to increased van der Waals interactions from the methyl and benzyloxy groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.